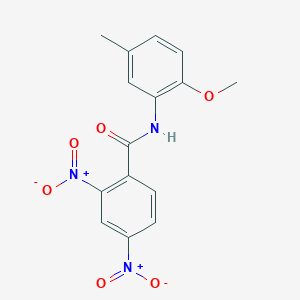![molecular formula C21H12N2O3 B401177 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B401177.png)
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including chemistry, biology, and medicine .
準備方法
The synthesis of 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile typically involves the reaction of phthalic anhydride with appropriate amines or phenols. One common method includes the reaction of phthalic anhydride with 2-aminophenol under acidic conditions to form the phthalimide intermediate. This intermediate is then reacted with 4-cyanophenol in the presence of a base to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety allows it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar compounds to 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile include:
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: This compound has a similar phthalimide structure but with an octyl ester group instead of a phenoxy group.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: This compound is structurally similar but lacks the phenoxy group, making it less versatile in certain chemical reactions.
Amlodipine impurity A: This compound contains a phthalimide moiety and is used as an impurity standard in pharmaceutical analysis.
特性
分子式 |
C21H12N2O3 |
|---|---|
分子量 |
340.3g/mol |
IUPAC名 |
4-[2-(1,3-dioxoisoindol-2-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C21H12N2O3/c22-13-14-9-11-15(12-10-14)26-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)21(23)25/h1-12H |
InChIキー |
NKDSXFJTJMAZCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=C(C=C4)C#N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401094.png)
![4-tert-butyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401095.png)
![4-chloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401097.png)





![1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine](/img/structure/B401109.png)





